(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone
Description
(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone is a synthetic organic compound featuring a benzoyl group substituted with an iodine atom at the ortho position (2-iodophenyl) and a 2,3-dimethylindole moiety linked via a ketone bridge. These analogs are often associated with psychoactive properties, exemplified by compounds like AM-694, a synthetic cannabinoid receptor agonist .
Properties
Molecular Formula |
C17H14INO |
|---|---|
Molecular Weight |
375.20 g/mol |
IUPAC Name |
(2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3 |
InChI Key |
YBGBZXIWRXCEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I)C |
Origin of Product |
United States |
Preparation Methods
Polyphosphoric Acid-Mediated Cyclization of N-Butenylaniline
The 2,3-dimethylindole scaffold is synthesized via acid-catalyzed cyclization of N-butenylaniline, as detailed in U.S. Patent 2,765,320. This method employs polyphosphoric acid (PPA) as both a catalyst and solvent, enabling efficient intramolecular cyclization. N-Butenylaniline, prepared by reacting aniline with butadiene under basic conditions, is heated with PPA at 100–300°C for 2–8 hours. The reaction proceeds via a Friedel-Crafts-type mechanism, where the acidic environment facilitates electrophilic aromatic substitution, forming the indole ring.
Optimization Insights
- Temperature : Reflux conditions (typically 150–250°C) maximize yield while minimizing side products.
- Stoichiometry : A 2:1 ratio of N-butenylaniline to PPA balances reactivity and viscosity.
- Workup : Hydrolysis with aqueous sodium hydroxide, followed by ether extraction and distillation, yields 2,3-dimethylindole as crystalline solids (m.p. 103–104°C).
Acylation of 2,3-Dimethylindole
Sodium Hydride-Promoted N-Acylation
The introduction of the 2-iodobenzoyl moiety to the indole nitrogen is achieved through a nucleophilic acyl substitution reaction, adapted from procedures for analogous methanones. In anhydrous DMF, sodium hydride (NaH) deprotonates the indole’s N–H group, generating a nucleophilic indolide ion. This intermediate reacts with 2-iodobenzoyl chloride to form the target methanone.
Reaction Conditions
- Base : NaH (1.1 equiv) ensures complete deprotonation of 2,3-dimethylindole.
- Solvent : Anhydrous DMF stabilizes the indolide ion and facilitates acyl chloride reactivity.
- Temperature : The reaction proceeds at 0°C during reagent addition, followed by stirring at room temperature for 4 hours.
Yield and Purity
- Crude Yield : ~85% after precipitation and filtration.
- Purification : Recrystallization from n-hexane/ethyl acetate (1:1 v/v) affords analytically pure product.
Mechanistic Considerations
Indole Cyclization Pathway
The formation of 2,3-dimethylindole from N-butenylaniline involves a sequence of protonation, cyclization, and dehydration. Polyphosphoric acid protonates the allylic amine, triggering a-sigmatropic rearrangement to form an iminium intermediate. Intramolecular electrophilic attack at the ortho position of the aromatic ring completes the indole ring, followed by loss of a proton to yield the aromatic heterocycle.
Acylation Mechanism
Deprotonation of 2,3-dimethylindole by NaH generates a resonance-stabilized indolide ion, which attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride. The subsequent expulsion of chloride ion forms the N-acylated product. Steric hindrance from the 2-iodo substituent is mitigated by the planar geometry of the acyl chloride, enabling efficient coupling.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the presence of the ketone carbonyl group.
- ¹H NMR : Key signals include the singlet for the N–CH₃ group (δ 3.85 ppm) and aromatic protons of the 2-iodophenyl moiety (δ 7.30–8.10 ppm).
- ¹³C NMR : The carbonyl carbon resonates at ~195 ppm, while the iodinated aromatic carbons appear between 90–140 ppm.
- Mass Spectrometry : The molecular ion peak ([M]⁺) aligns with the calculated molecular weight (C₁₇H₁₄INO₂, 395.21 g/mol).
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Byproduct Formation
Trace amounts of diacylated byproducts may form during acylation. These are removed during recrystallization, as the target compound’s lower solubility in n-hexane/ethyl acetate ensures selective precipitation.
Industrial-Scale Adaptations
Continuous Flow Synthesis
For large-scale production, polyphosphoric acid-mediated cyclization can be adapted to continuous flow reactors, enhancing heat transfer and reducing reaction times. Similarly, acylation under flow conditions minimizes exothermic risks associated with NaH.
Chemical Reactions Analysis
Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanone group to an alcohol.
Scientific Research Applications
Anticancer Activity
One of the primary applications of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone is in the development of anticancer agents. Compounds with indole structures are often studied for their ability to inhibit cancer cell proliferation. Research has shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth by various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that indole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. This makes (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects associated with indole derivatives. This includes the ability to mitigate oxidative stress and inflammation in neuronal cells. The compound may therefore hold promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Fluorescent Probes
The unique structure of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone allows it to be explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and visualizing biological systems in real-time.
Organic Electronics
Given its electronic properties, this compound can be utilized in organic electronic devices. The incorporation of indole derivatives into organic semiconductors may enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Synthetic Intermediates
(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows chemists to modify its structure further to create new derivatives with enhanced biological activities.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone with key analogs, focusing on structural variations, analytical data, and regulatory status.
Structural Analogues and Substitution Effects
Key Observations:
- Substituent Position: The ortho-iodo configuration in the benzoyl group (as in AM-694 and the target compound) is critical for receptor binding in synthetic cannabinoids . Regioisomers with meta- or para-iodo substitutions exhibit distinct mass spectral profiles and reduced bioactivity .
- Indole Modifications: Alkyl chains (e.g., 5-fluoropentyl in AM-694) enhance lipophilicity and pharmacokinetic profiles, whereas smaller groups (e.g., ethyl or dimethyl) may alter steric interactions with targets .
- Spectroscopic Differentiation: HRMS: AM-694 and its isomers show diagnostic ions at m/z 436.0568 (C₂₀H₂₀FINO⁺) and 230.9301 (C₇H₄IO⁺) . NMR: The 2-iodophenyl group in AM-694 produces distinct aromatic signals (δ 7.3–8.1 ppm) and fluorine coupling in the fluoropentyl chain (δ 4.2 ppm) . IR: The carbonyl stretch (C=O) near 1677 cm⁻¹ and C-I vibrations (~805 cm⁻¹) are consistent across iodinated analogs .
Legal and Regulatory Status
- AM-694: Listed as a Schedule I controlled substance in Alabama due to its psychoactive properties .
- Target Compound: Not explicitly regulated in the provided evidence, though its structural similarity to AM-694 may warrant scrutiny under analog laws .
Data Tables
Table 1: Comparative Analytical Data
Table 2: Regulatory Status
| Compound | Legal Status | Jurisdiction | Reference |
|---|---|---|---|
| AM-694 | Schedule I (Controlled) | Alabama, USA | |
| Azepane isomer of AM-2233 | Unregulated (as of 2022) | Japan | |
| Target Compound | Not explicitly regulated | - | - |
Biological Activity
(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone, also known by its CAS number 6277-72-1, is a synthetic compound belonging to the indole class. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula for (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone is with a molecular weight of 375.20 g/mol. The structure features an indole ring substituted with a 2-iodophenyl group and a ketone functional group.
| Property | Value |
|---|---|
| Molecular Formula | C17H14INO |
| Molecular Weight | 375.20 g/mol |
| IUPAC Name | (2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone |
| InChI | InChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3 |
Synthesis
The synthesis of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone typically involves the reaction of 2,3-dimethylindole with 2-iodobenzoyl chloride. This reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures .
Anticancer Properties
Research indicates that indole derivatives possess significant anticancer properties. A study focusing on various indole derivatives demonstrated that (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone exhibits cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in human cervical cancer (HeLa) and lung cancer (A549) cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
The mechanism by which (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone exerts its biological effects is believed to involve interaction with various molecular targets within cells. The indole moiety can bind to specific receptors or enzymes, modulating their activities and interfering with cellular signaling pathways. This interaction may lead to altered gene expression and ultimately induce cell death in malignant cells .
Study 1: Anticancer Activity
A recent study evaluated the efficacy of (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone on HeLa and A549 cells. The results showed that this compound significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could be a potential candidate for further development as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating infections caused by antibiotic-resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
